

Synthesis and Characterization of 3-(Thiophen-3-yl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Thiophen-3-yl)morpholine

CAS No.: 1270385-91-5

Cat. No.: B3394397

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Part 1: Executive Summary & Strategic Importance

3-(Thiophen-3-yl)morpholine represents a high-value pharmacophore in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., PI3K, mTOR) and antithrombotic agents. The fusion of the morpholine ring—a privileged scaffold known to improve solubility and metabolic stability—with the bioisostere thiophene creates a versatile building block.

Unlike 2-substituted morpholines, which are readily accessible via epoxide opening, the 3-substituted architecture requires the construction of a chiral center adjacent to the nitrogen atom. This guide details the "Lactam Reduction Route," the most robust, scalable, and regioselective method for synthesizing this target. This pathway avoids the regioselectivity issues common in direct cyclization methods and allows for the introduction of chirality if starting from enantiopure amino acids.

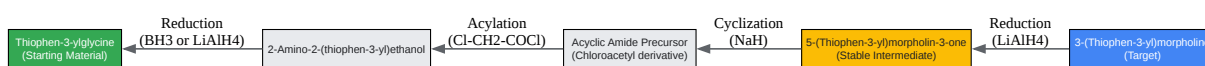
Part 2: Retrosynthetic Analysis & Logic

To design a self-validating synthetic protocol, we employ a retrosynthetic disconnection that traces the target back to a stable amino acid precursor.

Logical Pathway

- Target: **3-(Thiophen-3-yl)morpholine**.
- Precursor 1: 5-(Thiophen-3-yl)morpholin-3-one (Lactam). Reduction of the carbonyl yields the amine.
- Precursor 2: 2-Chloro-N-(2-hydroxy-1-(thiophen-3-yl)ethyl)acetamide. Intramolecular cyclization forms the lactam.
- Starting Material: 2-Amino-2-(thiophen-3-yl)ethanol. Derived from Thiophen-3-ylglycine.

Visualization of Synthetic Strategy



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Figure 1: Retrosynthetic disconnection showing the transformation from the amino acid backbone to the final morpholine ring.[1]

Part 3: Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Amino Alcohol Formation)

Objective: Convert Thiophen-3-ylglycine to 2-amino-2-(thiophen-3-yl)ethanol. Note: If the amino acid is not commercially available, it can be synthesized via the Strecker reaction from thiophene-3-carbaldehyde.

Reagents:

- Thiophen-3-ylglycine (1.0 equiv)
- Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)

- Anhydrous THF (Solvent)

Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Argon. Add anhydrous THF and cool to 0°C.
- Addition: Carefully add LiAlH₄ pellets/powder. Add the amino acid portion-wise over 30 minutes to control hydrogen evolution.
- Reflux: Warm to room temperature (RT), then reflux for 12 hours. The solution should turn grey/turbid.
- Quench (Fieser Method): Cool to 0°C. Carefully add water (n mL), then 15% NaOH (n mL), then water (3n mL) where n is grams of LiAlH₄ used.
- Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the crude amino alcohol.
 - Checkpoint: ¹H NMR should show disappearance of the alpha-proton shift of the acid and appearance of CH₂-OH protons (~3.5-3.8 ppm).

Phase 2: Acylation & Cyclization (The "One-Pot" Method)

Objective: Form the morpholinone ring.

Reagents:

- 2-Amino-2-(thiophen-3-yl)ethanol (from Phase 1)
- Chloroacetyl chloride (1.1 equiv)
- Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (2.5 equiv)
- THF/Toluene (1:1 mixture)

Protocol:

- Acylation: Dissolve amino alcohol in THF/Toluene at 0°C. Add biphasic base (aq. NaOH) or organic base (Et₃N). Dropwise add chloroacetyl chloride. Stir 1h.
 - Intermediate: You now have the chloro-amide.
- Cyclization: Cool to 0°C. Add KOtBu (dissolved in THF) slowly. The strong base deprotonates the alcohol, triggering intramolecular S_N2 attack on the alkyl chloride.
- Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash with brine.
- Purification: Recrystallize from EtOH/Hexane or flash chromatography (50% EtOAc/Hexane).
 - Yield Target: >70%.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Phase 3: Lactam Reduction to Target

Objective: Remove the carbonyl oxygen to yield the final amine.

Reagents:

- 5-(Thiophen-3-yl)morpholin-3-one
- Borane-THF complex (BH₃·THF) (3.0 equiv) or LiAlH₄
- Methanol (for quenching)
- HCl (for decomplexation)

Protocol:

- Reduction: Dissolve lactam in anhydrous THF. Add BH₃·THF (1M solution) dropwise at 0°C.
- Heating: Reflux for 4–6 hours. Monitor by TLC (the amide spot will disappear; a more polar amine spot will appear).
- Quench & Decomplexation: Cool to 0°C. Add MeOH slowly (gas evolution!). Then add 6M HCl and reflux for 1 hour to break the Boron-Amine complex.
- Basification: Cool, basify to pH >12 with NaOH pellets.

- Extraction: Extract with DCM (3x). The product is an amine and will be in the organic layer.
- Purification: The free base can be purified by distillation (if liquid) or converted to the HCl salt for crystallization (Et₂O/HCl).

Part 4: Characterization & Data Analysis

Expected Analytical Data

The following data table summarizes the critical spectral features for validation.

Technique	Parameter	Expected Value / Range	Structural Assignment
1H NMR	Aromatic Region	7.10 – 7.40 ppm (m, 3H)	Thiophene ring protons (C2, C4, C5)
1H NMR	Chiral Center (H3)	3.80 – 3.95 ppm (dd, 1H)	Proton at C3 (alpha to N and Thiophene)
1H NMR	Ether CH ₂ (H2, H6)	3.50 – 3.70 ppm (m, 4H)	Protons adjacent to Oxygen
1H NMR	Amine CH ₂ (H5)	2.80 – 3.10 ppm (m, 2H)	Protons adjacent to Nitrogen (C5)
13C NMR	Thiophene C	~140, 127, 125, 121 ppm	Thiophene carbons
13C NMR	Morpholine C	~72 (C2), 67 (C6), 58 (C3), 46 (C5) ppm	Morpholine backbone
MS (ESI)	[M+H] ⁺	170.06 Da	Protonated molecular ion (C ₈ H ₁₁ NOS)

Troubleshooting & Optimization

- Thiophene Oxidation: Thiophenes are susceptible to oxidation. Avoid using strong oxidants or prolonged exposure to air in the presence of Lewis acids. Perform all reactions under Argon.

- **Amine Solubility:** The final product is a secondary amine. It may be water-soluble. During workup, ensure the aqueous phase is strongly basic (pH 14) and use DCM or Chloroform for extraction (multiple passes).
- **Regiochemistry:** If using the "Epoxide Opening" route (alternative), regioselectivity is often poor (mixture of 2- and 3-substituted). The Lactam Route described above guarantees the 3-position (alpha to nitrogen) because the carbon skeleton is fixed by the amino acid precursor.

Part 5: References

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- **Thiophene Amino Acid Precursors:**
 - Shafighi, et al.[4] "Green methodologies for the synthesis of 2-aminothiophene." [4] *PMC*, 2022. [Link](#)
- **Lactam Reduction Methodology:**
 - Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation." *J. Am. Chem. Soc.*, 2024, 146, 29847. [Link](#)

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